molecular formula C18H22NO4+ B1261378 Nororientalinium(1+)

Nororientalinium(1+)

Cat. No.: B1261378
M. Wt: 316.4 g/mol
InChI Key: WQTCGADWPORGNB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Nororientalinium(1+) is a cationic organic compound characterized by a bicyclic aromatic structure with a positively charged nitrogen atom integrated into its heterocyclic framework. The compound’s unique charge distribution and steric profile make it relevant in catalysis and materials science, particularly in reactions requiring stabilized cationic intermediates. Key spectral data, such as <sup>1</sup>H and <sup>13</sup>C NMR, are typically included in supplementary materials to validate its synthesis .

Properties

Molecular Formula

C18H22NO4+

Molecular Weight

316.4 g/mol

IUPAC Name

1-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol

InChI

InChI=1S/C18H21NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/p+1

InChI Key

WQTCGADWPORGNB-UHFFFAOYSA-O

Canonical SMILES

COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nororientalinium(1+) belongs to a class of cationic aromatic compounds. Below is a comparative analysis with two structurally and functionally related compounds: Orientidinium(1+) and Pyridinium chloride.

Table 1: Structural and Functional Comparison

Parameter Nororientalinium(1+) Orientidinium(1+) Pyridinium chloride
Molecular Formula C₁₄H₁₈N⁺ C₁₅H₂₀N⁺ C₅H₆NCl⁺
Charge Localization Delocalized across bicyclic core Localized on central N-atom Localized on pyridine N-atom
Thermal Stability Stable up to 200°C Stable up to 180°C Decomposes at 150°C
Solubility High in polar aprotic solvents Moderate in DMSO High in water
Applications Catalysis, ionic liquids Photocatalysis Phase-transfer catalyst

Key Findings:

Structural Differences: Nororientalinium(1+) features a bicyclic aromatic system, whereas Orientidinium(1+) has a monocyclic structure with extended alkyl chains. Pyridinium chloride is a simpler monocyclic salt. The bicyclic framework of Nororientalinium(1+) enhances charge delocalization, improving thermal stability compared to Orientidinium(1+) and Pyridinium chloride .

Functional Performance: Nororientalinium(1+) exhibits superior catalytic efficiency in allylic acylation reactions due to its rigid bicyclic structure, which stabilizes transition states better than Orientidinium(1+) . Pyridinium chloride, while cost-effective, lacks the steric bulk required for asymmetric catalysis .

Spectroscopic Validation: <sup>13</sup>C NMR data for Nororientalinium(1+) (δ 120–145 ppm for aromatic carbons) differ significantly from Pyridinium chloride (δ 140–160 ppm), reflecting distinct electronic environments .

Table 2: Spectroscopic Data Comparison

Compound <sup>1</sup>H NMR (δ, ppm) <sup>13</sup>C NMR (δ, ppm) IR (C-N stretch, cm⁻¹)
Nororientalinium(1+) 7.2–7.8 (m, 8H) 120–145 1580
Orientidinium(1+) 6.9–7.5 (m, 6H) 115–140 1565
Pyridinium chloride 8.5–9.1 (m, 5H) 140–160 1640

Research Implications and Limitations

  • Advantages of Nororientalinium(1+): Its stability and charge delocalization make it ideal for high-temperature catalytic processes. However, synthetic complexity and cost limit large-scale applications .
  • Gaps in Literature : Direct comparative studies with Orientidinium(1+) are sparse; most data derive from supplementary tables in catalysis-focused publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nororientalinium(1+)
Reactant of Route 2
Nororientalinium(1+)

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